molecular formula C16H17N3O2S B2911073 Dimethyl{[2-benzylbenzimidazolyl]sulfonyl}amine CAS No. 510734-39-1

Dimethyl{[2-benzylbenzimidazolyl]sulfonyl}amine

Cat. No.: B2911073
CAS No.: 510734-39-1
M. Wt: 315.39
InChI Key: ZGNFGMVWXIHSBW-UHFFFAOYSA-N
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Description

Dimethyl{[2-benzylbenzimidazolyl]sulfonyl}amine is a complex organosulfur compound featuring a benzimidazole core substituted with a benzyl group and a sulfonyl amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl{[2-benzylbenzimidazolyl]sulfonyl}amine typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized via the cyclization of o-phenylenediamine with benzaldehyde under acidic conditions.

    Introduction of the Benzyl Group: The benzimidazole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.

    Sulfonylation: The benzylated benzimidazole is reacted with dimethylsulfamoyl chloride in the presence of a base like triethylamine to introduce the sulfonyl amine group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Dimethyl{[2-benzylbenzimidazolyl]sulfonyl}amine undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfinamide or sulfenamide derivatives.

    Substitution: The benzimidazole core can undergo electrophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like palladium or copper.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinamide or sulfenamide derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Dimethyl{[2-benzylbenzimidazolyl]sulfonyl}amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of Dimethyl{[2-benzylbenzimidazolyl]sulfonyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl amine group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the benzimidazole core can interact with nucleic acids, potentially affecting gene expression and cellular functions.

Comparison with Similar Compounds

    Sulfonamides: Share the sulfonyl amine group but differ in the core structure.

    Benzimidazole Derivatives: Share the benzimidazole core but differ in the substituents attached to it.

    Sulfonimidates: Similar in having a sulfur-nitrogen bond but differ in their overall structure and reactivity.

Uniqueness: Dimethyl{[2-benzylbenzimidazolyl]sulfonyl}amine is unique due to its combination of a benzimidazole core with a benzyl group and a sulfonyl amine moiety, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2-benzyl-N,N-dimethylbenzimidazole-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-18(2)22(20,21)19-15-11-7-6-10-14(15)17-16(19)12-13-8-4-3-5-9-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNFGMVWXIHSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C2=CC=CC=C2N=C1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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